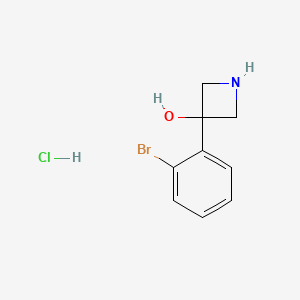

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

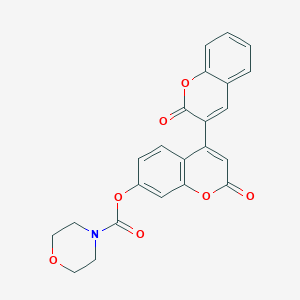

While there isn’t specific information available on the synthesis of “3-(2-Bromophenyl)azetidin-3-ol;hydrochloride”, there are related studies on the synthesis of azetidine derivatives . For instance, one study describes the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .Molecular Structure Analysis

The molecular structure of “3-(2-Bromophenyl)azetidin-3-ol;hydrochloride” can be represented by the Inchi Code: 1S/C9H10BrNO.ClH/c10-8-4-2-1-3-7 (8)9 (12)5-11-6-9;/h1-4,11-12H,5-6H2;1H . The molecular weight of the compound is 264.55 .Physical And Chemical Properties Analysis

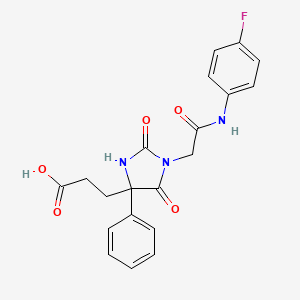

The compound “3-(2-Bromophenyl)azetidin-3-ol;hydrochloride” is a powder with a molecular weight of 264.55 . The compound is stored at room temperature and is shipped under normal conditions .Safety and Hazards

The compound “3-(2-Bromophenyl)azetidin-3-ol;hydrochloride” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

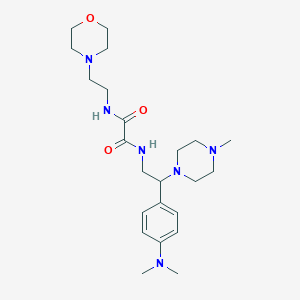

It is known that this compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and protacs . In these contexts, the targets would be the specific proteins or cells that the ADC or PROTAC is designed to interact with.

Mode of Action

As a non-cleavable linker, 3-(2-Bromophenyl)azetidin-3-ol hydrochloride connects an antibody or ligand to a cytotoxic drug or protein degrader in the formation of ADCs and PROTACs

Biochemical Pathways

The biochemical pathways affected by 3-(2-Bromophenyl)azetidin-3-ol hydrochloride would depend on the specific ADC or PROTAC it is part of. ADCs typically target cancer cells and release their cytotoxic payload upon internalization . PROTACs, on the other hand, induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase .

Result of Action

The molecular and cellular effects of 3-(2-Bromophenyl)azetidin-3-ol hydrochloride are determined by the ADC or PROTAC it is part of. For ADCs, the result is typically the death of the targeted cancer cells . For PROTACs, the result is the degradation of the target protein .

Action Environment

Environmental factors such as pH, temperature, and the presence of certain enzymes can influence the stability and efficacy of ADCs and PROTACs. As a non-cleavable linker, 3-(2-bromophenyl)azetidin-3-ol hydrochloride is designed to remain stable under physiological conditions .

properties

IUPAC Name |

3-(2-bromophenyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCKNHCPWKNRSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2814768.png)

![6-methyl-4-oxo-N-[2-(trifluoromethyl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2814778.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2814786.png)